molecular formula C14H18N2O4 B4012906 N-[4-(allyloxy)phenyl]-N'-(2-hydroxypropyl)ethanediamide

N-[4-(allyloxy)phenyl]-N'-(2-hydroxypropyl)ethanediamide

Cat. No. B4012906
M. Wt: 278.30 g/mol
InChI Key: FIHCRZFVVHIZQY-UHFFFAOYSA-N
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Description

Synthetic organic chemistry involves the creation and study of organic compounds, which includes a vast range of molecules with diverse properties and applications. Compounds like "N-[4-(allyloxy)phenyl]-N'-(2-hydroxypropyl)ethanediamide" are synthesized for various purposes, including research into new materials, drugs, and biological probes.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step chemical reactions, starting from simpler molecules. Techniques such as nucleophilic substitution, condensation reactions, and protective group strategies are commonly employed. For instance, the synthesis of N-hydroxy-N'-phenyloctanediamide demonstrates a practical approach to obtaining products with specific functionalities through a controlled process (Stowell, Huot, & Van Voast, 1995).

Molecular Structure Analysis

The molecular structure of organic compounds is determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These methods provide insights into the compound's geometry, electronic structure, and the nature of its chemical bonds. For example, X-ray analysis has been used to elucidate the structure of complex molecules, revealing their stereochemistry and molecular conformations (Ross et al., 1996).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

Without specific information, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it has interesting chemical or biological properties, it could be the subject of further study .

properties

IUPAC Name

N-(2-hydroxypropyl)-N'-(4-prop-2-enoxyphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-3-8-20-12-6-4-11(5-7-12)16-14(19)13(18)15-9-10(2)17/h3-7,10,17H,1,8-9H2,2H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHCRZFVVHIZQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC=C(C=C1)OCC=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.